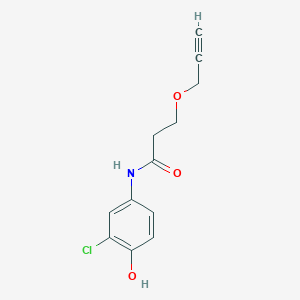
N-(3-chloro-4-hydroxyphenyl)-2-(1H-pyrrol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-hydroxyphenyl)-2-(1H-pyrrol-2-yl)acetamide, also known as CHA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2-(1H-pyrrol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. Additionally, this compound has been shown to reduce fever in animal models of pyrexia. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-hydroxyphenyl)-2-(1H-pyrrol-2-yl)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have a broad range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-chloro-4-hydroxyphenyl)-2-(1H-pyrrol-2-yl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have potential as an anti-cancer agent, and further research is needed to explore its mechanisms of action and potential therapeutic applications. Finally, research on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(3-chloro-4-hydroxyphenyl)-2-(1H-pyrrol-2-yl)acetamide involves the reaction of 3-chloro-4-hydroxybenzaldehyde with pyrrole-2-carboxylic acid in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-(3-chloro-4-hydroxyphenyl)-2-(1H-pyrrol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-(1H-pyrrol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-6-9(3-4-11(10)16)15-12(17)7-8-2-1-5-14-8/h1-6,14,16H,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZMFQPZVDDOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea](/img/structure/B7647930.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpiperidin-4-amine](/img/structure/B7647936.png)
![N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647937.png)
![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)

![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)

![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)
![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)

